Cas no 878064-84-7 (N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine structure
878064-84-7 structure
Product Name:N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine
CAS No:878064-84-7
MF:C18H22ClN7
MW:371.867181301117
CID:5510653
Update Time:2025-07-20

N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
    • N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine
    • Inchi: 1S/C18H22ClN7/c1-12-4-5-13(10-15(12)19)21-16-14-11-20-25(3)17(14)23-18(22-16)26-8-6-24(2)7-9-26/h4-5,10-11H,6-9H2,1-3H3,(H,21,22,23)
    • InChI Key: GAYZNYNNSQBCKH-UHFFFAOYSA-N
    • SMILES: C1(N2CCN(C)CC2)=NC(NC2=CC=C(C)C(Cl)=C2)=C2C=NN(C)C2=N1

N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine Pricemore >>

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Additional information on N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine

Comprehensive Analysis of N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS No. 878064-84-7)

N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 878064-84-7) is a heterocyclic compound with a unique molecular structure that has garnered significant interest in pharmaceutical and biochemical research. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both 3-chloro-4-methylphenyl and 4-methylpiperazine moieties enhances its potential as a scaffold for drug discovery, particularly in targeting kinase-related pathways.

Recent studies highlight the growing demand for kinase inhibitors and small molecule therapeutics, which aligns with the structural features of CAS 878064-84-7. Researchers are increasingly exploring its applications in cancer therapy, immunomodulation, and neurodegenerative diseases. The compound's ability to modulate protein-protein interactions makes it a promising candidate for precision medicine approaches. Additionally, its ADME (Absorption, Distribution, Metabolism, Excretion) properties are under investigation to optimize bioavailability and reduce off-target effects.

From a synthetic chemistry perspective, N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exemplifies advancements in green chemistry and atom-efficient synthesis. Its preparation often involves catalytic cross-coupling reactions and microwave-assisted synthesis, reducing waste and improving yield. These methods resonate with the pharmaceutical industry's shift toward sustainable manufacturing, a topic frequently searched in AI-driven drug development platforms.

The compound's structure-activity relationship (SAR) has been a focal point in recent publications. Modifications to the pyrazolo[3,4-d]pyrimidine core or the 4-methylpiperazine side chain have shown varying effects on potency and selectivity. Such insights are critical for medicinal chemists designing next-generation targeted therapies. Computational tools like molecular docking and QSAR modeling further accelerate the optimization process, addressing common queries about AI in drug discovery.

In the context of intellectual property, CAS 878064-84-7 has been referenced in patents related to tyrosine kinase inhibitors and JAK/STAT signaling modulators. This aligns with trending searches on patent landscapes and drug repurposing. The compound's potential for combination therapies is also being explored, particularly in immuno-oncology, where synergistic effects with checkpoint inhibitors are under scrutiny.

Quality control and analytical characterization of N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine rely on advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods ensure compliance with ICH guidelines, a recurring theme in regulatory science discussions. The compound's stability under varying pH conditions and thermal stress is also a key consideration for formulation scientists.

As the scientific community prioritizes open-access data, collaborative platforms like PubChem and ChEMBL provide extensive datasets on CAS 878064-84-7. This transparency supports meta-analyses and translational research, addressing frequent user inquiries about data-driven drug design. Future directions may include proteomics studies to elucidate off-target interactions and biomarker identification for patient stratification.

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